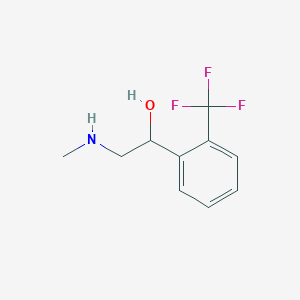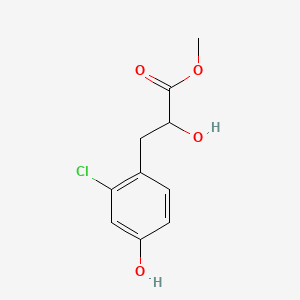![molecular formula C12H21F2NO3 B15317628 Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group, a difluorinated cyclohexyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reduction reaction to form 4,4-difluoro-1-hydroxycyclohexane.
Carbamate Formation: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The difluorinated cyclohexyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of difluorocyclohexanone derivatives.
Reduction: Formation of tert-butyl n-[(4,4-difluorocyclohexyl)methyl]amine.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the difluorinated cyclohexyl group can improve the bioavailability and metabolic stability of drug candidates.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The difluorinated cyclohexyl group can enhance binding affinity to target proteins or enzymes, leading to modulation of their activity. The carbamate group can also participate in covalent bonding with active site residues, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl n-[(4-hydroxycyclohexyl)methyl]carbamate
- Tert-butyl n-[(4,4-difluorocyclohexyl)methyl]carbamate
- Tert-butyl n-[(4-hydroxy-1-methylcyclohexyl)methyl]carbamate
Uniqueness
Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate stands out due to the presence of both the difluorinated cyclohexyl group and the hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H21F2NO3 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
tert-butyl N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C12H21F2NO3/c1-10(2,3)18-9(16)15-8-11(17)4-6-12(13,14)7-5-11/h17H,4-8H2,1-3H3,(H,15,16) |
Clé InChI |
RSMRKPMEKFLSJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1(CCC(CC1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)




amine hydrochloride](/img/structure/B15317619.png)
![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)



